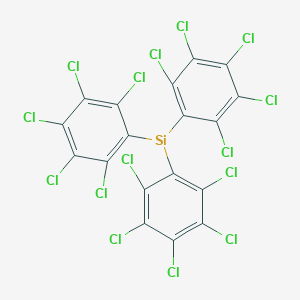
Acetic acid;hept-6-ene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hept-6-ene-1,5-diol is an organic compound that features both an acetic acid group and a hept-6-ene-1,5-diol structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,5-diol typically involves the reaction of hept-6-ene-1,5-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;hept-6-ene-1,5-diol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid group, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acetyl chloride, acetic anhydride
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alcohols
Substitution: Esters, amides
Applications De Recherche Scientifique
Acetic acid;hept-6-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hept-6-ene-1,5-diol: Lacks the acetic acid group, resulting in different chemical properties and reactivity.
Acetic acid: Does not contain the hept-6-ene-1,5-diol structure, leading to distinct physical and chemical characteristics.
Uniqueness
Acetic acid;hept-6-ene-1,5-diol is unique due to the presence of both an acetic acid group and a hept-6-ene-1,5-diol structure
Propriétés
| 112371-16-1 | |
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
acetic acid;hept-6-ene-1,5-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-7(9)5-3-4-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
Clé InChI |
QPLMWYFDDBECFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C=CC(CCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


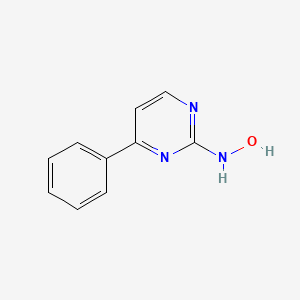
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
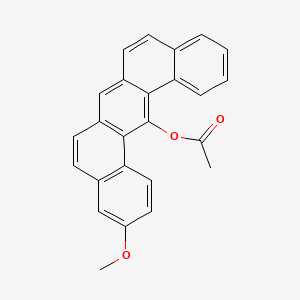
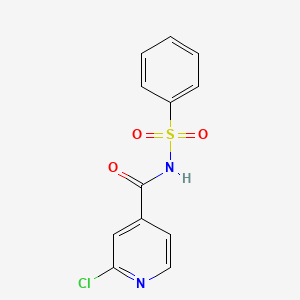
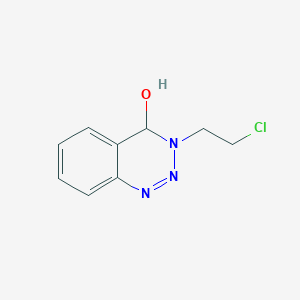
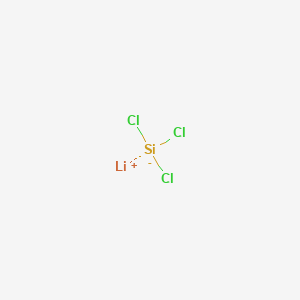
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

